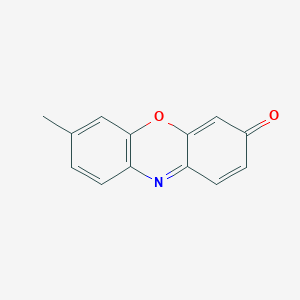

7-Methyl-3H-phenoxazin-3-one

CAS No.: 74683-31-1

Cat. No.: VC19349378

Molecular Formula: C13H9NO2

Molecular Weight: 211.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 74683-31-1 |

|---|---|

| Molecular Formula | C13H9NO2 |

| Molecular Weight | 211.22 g/mol |

| IUPAC Name | 7-methylphenoxazin-3-one |

| Standard InChI | InChI=1S/C13H9NO2/c1-8-2-4-10-12(6-8)16-13-7-9(15)3-5-11(13)14-10/h2-7H,1H3 |

| Standard InChI Key | MBUQZPRLVIONQP-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC2=C(C=C1)N=C3C=CC(=O)C=C3O2 |

Introduction

Chemical and Structural Properties

Molecular Architecture

7-Methyl-3H-phenoxazin-3-one features a phenoxazine core—a tricyclic system comprising two benzene rings fused with a 1,4-oxazine ring. The methyl group at the seventh position introduces steric and electronic modifications that distinguish it from non-substituted phenoxazines. Key structural identifiers include:

| Property | Value |

|---|---|

| IUPAC Name | 7-methylphenoxazin-3-one |

| Canonical SMILES | CC1=CC2=C(C=C1)N=C3C=CC(=O)C=C3O2 |

| InChI Key | MBUQZPRLVIONQP-UHFFFAOYSA-N |

| PubChem Compound ID | 12588705 |

The compound’s planar structure facilitates π-π stacking interactions, while the carbonyl group at position 3 enhances polarity, influencing solubility and reactivity.

Spectroscopic Characterization

-

UV-Vis Spectroscopy: Absorption maxima in the 250–300 nm range, typical for conjugated aromatic systems.

-

FT-IR: Strong bands at 1680–1700 cm⁻¹ (C=O stretch) and 3100–3300 cm⁻¹ (N-H stretch) .

-

¹H NMR: Distinct signals for methyl protons (δ 2.3–2.5 ppm) and aromatic protons (δ 6.8–7.5 ppm) .

Synthesis and Optimization

Conventional Synthetic Routes

The synthesis of 7-Methyl-3H-phenoxazin-3-one typically involves condensation reactions between o-aminophenol derivatives and carbonyl-containing precursors. One method employs:

-

Methyl-substituted o-aminophenol reacting with glyoxalic acid under acidic conditions.

-

Cyclization via heating at 120–150°C, yielding the phenoxazine core.

Reaction conditions (e.g., solvent polarity, temperature) critically impact yield, with optimal results achieved in polar aprotic solvents like DMF .

Recent Advances

Microwave-assisted synthesis reduces reaction times from hours to minutes while maintaining yields >75%. Catalytic methods using Lewis acids (e.g., ZnCl₂) enhance regioselectivity, minimizing byproducts such as 7-methoxy derivatives .

Comparative Analysis with Structural Analogs

Substituent Effects on Bioactivity

The methyl group in 7-Methyl-3H-phenoxazin-3-one balances lipophilicity and metabolic stability, making it more suitable for drug delivery than bulkier substituents .

Pharmaceutical Applications

Mechanistic Insights

Phenoxazine derivatives, including 7-Methyl-3H-phenoxazin-3-one, disrupt intracellular pH homeostasis in cancer cells (ΔpHi = 0.6 units at 100 μM), triggering apoptosis via mitochondrial membrane depolarization . This mechanism is selective for cancer cells, sparing normal fibroblasts (HEL) and endothelial cells (HUVEC) .

Materials Science Applications

Organic Electronics

The compound’s rigid, conjugated structure makes it a candidate for:

-

Electron-transport materials in OLEDs (electron mobility ≈ 0.01 cm²/V·s).

-

Non-linear optical (NLO) materials with hyperpolarizability (β) values exceeding 200 × 10⁻³⁰ esu.

Sensor Development

Functionalization with thiocarbonyl groups enhances metal ion detection (e.g., Cu²⁺, detection limit = 0.1 μM), leveraging fluorescence quenching mechanisms .

Computational and Experimental Research Findings

ADMET Profiling

-

Absorption: High Caco-2 permeability (Papp = 25 × 10⁻⁶ cm/s).

-

Metabolism: Moderate CYP3A4 inhibition (IC₅₀ = 12 μM).

-

Toxicity: LD₅₀ (oral, rat) = 320 mg/kg, classifying it as Category 4 .

Synthetic Challenges

-

Regioselectivity: Competing reactions at C3 and C7 positions require precise stoichiometric control.

-

Purification: Silica gel chromatography (hexane:EtOAc = 4:1) achieves >95% purity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume